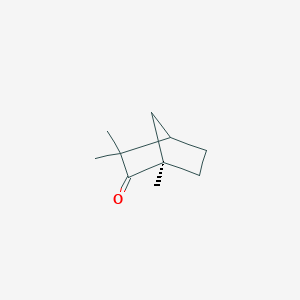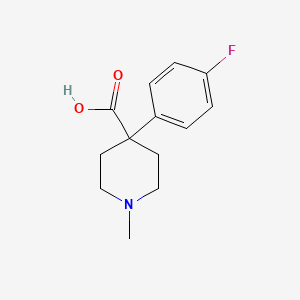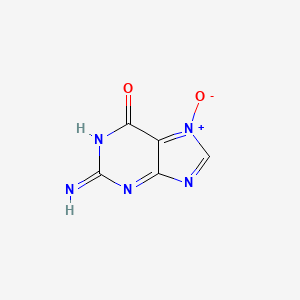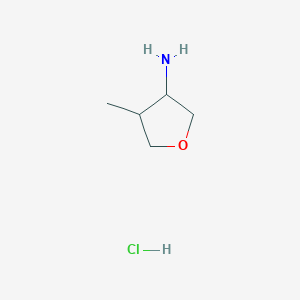
(R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fenchone, L-(-)-Fenchone, L-Fenchone, and l-Fenchone are stereoisomers of fenchone, a bicyclic monoterpene ketone. These compounds are naturally occurring and are found in various essential oils, including those from fennel and star anise. Fenchone is known for its characteristic camphor-like odor and is used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenchone can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of fenchone often involves the extraction of essential oils from plants like fennel and star anise, followed by fractional distillation to isolate the compound. Supercritical CO2 extraction is another method used to obtain high-purity fenchone from plant materials.
Analyse Des Réactions Chimiques
Types of Reactions
Fenchone undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to fencholic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of fenchone with sodium borohydride yields fenchol.
Substitution: Halogenation of fenchone can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fencholic acid.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
Applications De Recherche Scientifique
Fenchone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of fenchone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, fenchone inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparaison Avec Des Composés Similaires
Fenchone is often compared with other monoterpenes like camphor and borneol. While all three compounds share a similar bicyclic structure, fenchone is unique due to its distinct odor and specific biological activities. Camphor is known for its cooling sensation and is used in topical analgesics, whereas borneol is used in traditional medicine for its anti-inflammatory properties.
Similar Compounds
- Camphor
- Borneol
- Menthol
Fenchone’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
Clé InChI |
LHXDLQBQYFFVNW-OMNKOJBGSA-N |
SMILES isomérique |
C[C@@]12CCC(C1)C(C2=O)(C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)


![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)


![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
